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molecular formula C10H9NO2 B045636 1-Acetylindolin-2-one CAS No. 21905-78-2

1-Acetylindolin-2-one

Cat. No. B045636
M. Wt: 175.18 g/mol
InChI Key: NRWLXCRLJQEJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06855710B2

Procedure details

17.5 g (0.10 mol) of 1-acetyl-2-indolinone are dissolved in 100 ml of conc. sulphuric acid and at −10° C. 8.8 g (0.11 mol) of ammonium nitrate are added batchwise and stirred for 15 minutes. The reaction is poured onto ice water, suction filtered and washed with water. The residue is distributed in ethyl acetate/water, the combined organic extracts are dried and concentrated by evaporation.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][C:5]1=[O:13])(=[O:3])[CH3:2].[N+:14]([O-])([O-:16])=[O:15].[NH4+]>S(=O)(=O)(O)O>[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([N+:14]([O-:16])=[O:15])=[CH:10][CH:11]=2)[CH2:6][C:5]1=[O:13])(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
C(C)(=O)N1C(CC2=CC=CC=C12)=O
Name
Quantity
100 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
8.8 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction is poured onto ice water, suction
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
the combined organic extracts are dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C)(=O)N1C(CC2=CC(=CC=C12)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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